molecular formula C8H10O2S B8560441 4-Isopropylthiophene-2-carboxylic acid

4-Isopropylthiophene-2-carboxylic acid

Cat. No. B8560441
M. Wt: 170.23 g/mol
InChI Key: VFZFHLPZEOBVTG-UHFFFAOYSA-N
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Patent
US08629271B2

Procedure details

A solution of 1-(4-isopropylthiophen-2-yl)ethanone (example 74, step a) (1 g) in 1,4-dioxane (10 mL) was cautiously added to a solution of sodium hydroxide (1.19 g) in aqueous sodium hypochlorite (8%, 50 mL) at 60° C. The resulting mixture was heated to 75° C. and stirred for 1 h. The reaction was allowed to cool and the aqueous phase washed with DCM (50 mL). The aqueous phase was treated with aqueous sodium bisulphite solution (10%, 20 mL) and carefully acidified with concentrated hydrochloric acid. The resulting mixture was extracted with DCM (3×50 mL). The combined organic solutions were dried over sodium sulphate, filtered and evaporated to give a yellow oil. Purification was by preparative HPLC (Sunfire™, Gradient: 5-95% acetonitrile in 0.2% aqueous TFA). The fractions containing product were combined, evaporated and dried under high vacuum to give the subtitled compound as a white solid. Yield 0.5 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:5]=[C:6]([C:9](=[O:11])C)[S:7][CH:8]=1)([CH3:3])[CH3:2].[OH-:12].[Na+]>O1CCOCC1.Cl[O-].[Na+]>[CH:1]([C:4]1[CH:5]=[C:6]([C:9]([OH:11])=[O:12])[S:7][CH:8]=1)([CH3:2])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1C=C(SC1)C(C)=O
Name
Quantity
1.19 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
solvent
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
WASH
Type
WASH
Details
the aqueous phase washed with DCM (50 mL)
ADDITION
Type
ADDITION
Details
The aqueous phase was treated with aqueous sodium bisulphite solution (10%, 20 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with DCM (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
Purification
ADDITION
Type
ADDITION
Details
The fractions containing product
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C=1C=C(SC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.